1-Bromo-3-cyclohexylaminomethyl-2-fluorobenzene
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Overview
Description
1-Bromo-3-cyclohexylaminomethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with bromine, fluorine, and a cyclohexylaminomethyl group
Preparation Methods
The synthesis of 1-Bromo-3-cyclohexylaminomethyl-2-fluorobenzene typically involves multiple steps:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Bromo-3-cyclohexylaminomethyl-2-fluorobenzene can undergo various chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form cyclohexylaminomethyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Scientific Research Applications
1-Bromo-3-cyclohexylaminomethyl-2-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclohexylaminomethyl-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can include inhibition of enzyme activity or receptor antagonism .
Comparison with Similar Compounds
1-Bromo-3-cyclohexylaminomethyl-2-fluorobenzene can be compared with other similar compounds:
1-Bromo-2-fluorobenzene: Lacks the cyclohexylaminomethyl group, making it less versatile in certain synthetic applications.
3-Bromo-2-fluoroaniline: Contains an amino group instead of the cyclohexylaminomethyl group, leading to different reactivity and applications.
1-Bromo-3-chlorobenzene: Substitutes chlorine for fluorine, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h4-5,8,11,16H,1-3,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEOMKOVFBMILG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C(=CC=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742825 |
Source
|
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-27-9 |
Source
|
Record name | Benzenemethanamine, 3-bromo-N-cyclohexyl-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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